8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride
Overview
Description
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-Methanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Methanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Methanesulfonyl-8-azabicyclo[32Compounds with a similar structure are known to have a wide array of biological activities .
Biochemical Analysis
Biochemical Properties
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The binding of this compound to acetylcholinesterase inhibits its activity, leading to an accumulation of acetylcholine and subsequent modulation of neurotransmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by this compound results in enhanced cholinergic signaling, which can affect synaptic plasticity and cognitive functions. Additionally, this compound has been shown to modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes, including muscle contraction, memory formation, and attention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in cholinergic signaling and associated cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects such as muscle weakness, tremors, and respiratory distress have been observed. These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which are subsequently excreted from the body. The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNWVNLNNJBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-52-9 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.